molecular formula C8H11Cl2N3O2 B14173148 Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride

Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride

Cat. No.: B14173148
M. Wt: 252.09 g/mol
InChI Key: AVOAVKBECPYIOI-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine hydrochloride under basic conditions.

    Chlorination: The synthesized pyrimidine ring is then chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Aminomethylation: The chlorinated pyrimidine undergoes aminomethylation using formaldehyde and a suitable amine, such as methylamine, under acidic conditions.

    Esterification: The carboxyl group is esterified using ethanol in the presence of a catalyst like sulfuric acid.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chloro position, where the chlorine atom can be replaced by various nucleophiles.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis and function.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Agricultural Chemistry: It serves as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.

    Material Science: The compound is explored for its potential use in the development of functional materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Known for its antiviral properties.

    Ethyl 2-(aminomethyl)-4,5-dichloropyrimidine-5-carboxylate: Similar structure but with an additional chlorine atom, affecting its reactivity and applications.

    Ethyl 2-(aminomethyl)-4-methylpyrimidine-5-carboxylate: Methyl substitution at the 4-position, altering its chemical and biological properties.

Uniqueness

Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 4-position enhances its electrophilicity, making it a versatile intermediate in various synthetic transformations.

Properties

Molecular Formula

C8H11Cl2N3O2

Molecular Weight

252.09 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H10ClN3O2.ClH/c1-2-14-8(13)5-4-11-6(3-10)12-7(5)9;/h4H,2-3,10H2,1H3;1H

InChI Key

AVOAVKBECPYIOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)CN.Cl

Origin of Product

United States

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